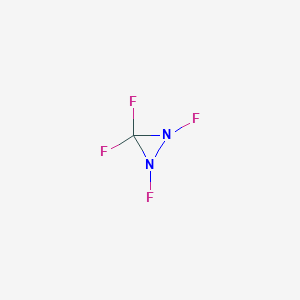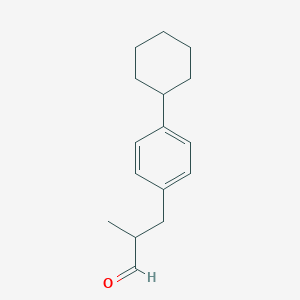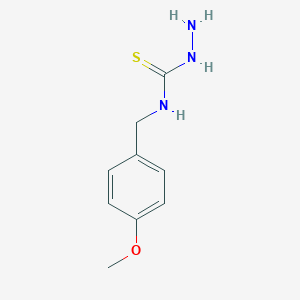
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium
描述
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium is a heterocyclic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a hydroxy group, a methyl group, and an oxidized nitrogen atom within the benzimidazole ring
准备方法
The synthesis of 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with formic acid, followed by oxidation and methylation steps. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable oxidizing agent, such as hydrogen peroxide or potassium permanganate, to achieve the desired oxidation state. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
化学反应分析
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the oxidized nitrogen atom back to its original state. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The hydroxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized benzimidazole derivatives, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Benzimidazole derivatives, including this compound, exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.
Medicine: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It is explored for its use in treating infections, cancer, and other diseases.
Industry: In the industrial sector, the compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for developing new materials with specific functionalities.
作用机制
The mechanism of action of 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium can be compared with other similar benzimidazole derivatives, such as:
1-Hydroxybenzimidazole: Lacks the methyl group and has different chemical and biological properties.
2-Methylbenzimidazole: Lacks the hydroxy and oxidized nitrogen groups, resulting in different reactivity and applications.
3-Oxidobenzimidazole: Lacks the hydroxy and methyl groups, leading to distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
1-hydroxy-2-methyl-3-oxidobenzimidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOHMVMLXANIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N1O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)

![[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)






